Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate
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Overview
Description
Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate is a complex organic compound featuring a benzoate ester functional group, an amino group, a nitro group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. One common method starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by the introduction of the amino group through a reduction reaction. The pyrrolidine ring is then attached via nucleophilic substitution. The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale nitration and reduction reactions, followed by continuous flow processes for the nucleophilic substitution. The use of automated systems for purification ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various esters or amides.
Scientific Research Applications
Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-3-nitrobenzoate: Lacks the pyrrolidine ring, making it less sterically hindered.
Ethyl 2-amino-6-(pyrrolidin-1-yl)benzoate: Lacks the nitro group, affecting its electronic properties.
Ethyl 3-nitro-6-(pyrrolidin-1-yl)benzoate: Lacks the amino group, altering its hydrogen bonding capabilities.
Uniqueness
Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate is unique due to the combination of its functional groups, which provide a balance of electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
921222-11-9 |
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Molecular Formula |
C13H17N3O4 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
ethyl 2-amino-3-nitro-6-pyrrolidin-1-ylbenzoate |
InChI |
InChI=1S/C13H17N3O4/c1-2-20-13(17)11-9(15-7-3-4-8-15)5-6-10(12(11)14)16(18)19/h5-6H,2-4,7-8,14H2,1H3 |
InChI Key |
JDFJWDNNPWPJLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])N2CCCC2 |
Origin of Product |
United States |
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